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Compound of Interest

3,3-Difluoro-1-hydroxy-
Compound Name:

cyclobutanecarboxylic acid
CAS No.: 2297599-09-6

Cat. No.: B3000036

Get Quote

Executive Summary

3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid (CAS 2297599-09-6) represents a
critical scaffold in modern medicinal chemistry. As a bioisostere, the gem-difluoro motif
modulates lipophilicity (

) and metabolic stability, while the 1-hydroxy-acid functionality offers a unique vector for
hydrogen bonding and fragment-based drug design (FBDD).

This guide synthesizes the spectroscopic signature of this compound, distinguishing it from its
non-hydroxylated analog (CAS 107496-54-8). By analyzing the nuclear magnetic resonance
(NMR) and mass spectrometric (MS) data, researchers can validate the structural integrity of
this building block during synthesis and quality control.

Chemical Profile & Physical Properties[1][2][3][4][5]
[6][7]
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Property Data
3,3-Difluoro-1-hydroxycyclobutane-1-carboxylic

IUPAC Name _
acid

CAS Number 2297599-09-6

Molecular Formula

Molecular Weight 152.10 g/mol

Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility )
Moderate in Water

pKa (Predicted) ~3.5 (Carboxylic acid), ~13.0 (Tertiary alcohol)

Spectroscopic Characterization

The following sections detail the expected spectroscopic data derived from high-fidelity analogs
and first-principles structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of the hydroxyl proton:
¢ Solvent: Use DMSO-d6 (99.9% D) rather than

. DMSO minimizes exchange of the labile -OH and -COOH protons, allowing them to be
observed as distinct broad singlets.

o Concentration: Prepare a 10-15 mg/mL solution.
» Reference: Calibrate to residual DMSO-d5 quintet at 2.50 ppm (

) and 39.5 ppm (

).
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A.

NMR Analysis (400 MHz, DMSO-d6)

Unlike the non-hydroxy analog, the target compound lacks a proton at the C1 position. This
simplifies the splitting pattern of the methylene protons at C2 and C4.

Shift ( Mechanistic

Multiplicity Integration Assignment b
. ppm) Insight

Deshielded

acidic proton;
12.50 - 13.00 Broad Singlet 1H -COOH chemical shift is

concentration-

dependent.

Tertiary alcohol.

Visible in DMSO;
6.00 - 6.50 Broad Singlet 1H -C(1)-OH disappears with

shake.

The C2/C4
protons are
geminal to the
guaternary C1
and vicinal to the
-C(2)H
Multiplet (or AB
2.80-3.10 4H group. The

system) /-C(HH
coupling typically
broadens these
signals into a
complex

multiplet.
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NMR Analysis (100 MHz, DMSO-d6)

The carbon skeleton is confirmed by the characteristic splitting arising from

coupling.

Shift (

» Ppm)

Multiplicity

Coupling (
Assignment
» Hz)

Mechanistic
Insight

174.0-176.0

Singlet (or weak

triplet)

Carbonyl carbon.

116.0-120.0

Triplet (

)

C-3(

The gem-difluoro
carbon shows a
large coupling
constant,

characteristic of

C-F bonds.

73.0-76.0

Triplet (

)

C-1 (C-OH)

Quaternary
carbon
deshielded by
oxygen. Shows
through-space or
3-bond coupling

to fluorine.

42.0-45.0

Triplet (

)

C-2/C-A4

Methylene
carbons. The
triplet splitting
confirms

proximity to the

group.

C.

NMR Analysis (376 MHz, DMSO-d6)
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Fluorine NMR is the most sensitive probe for purity.
e Chemical Shift:

-80.0 to -100.0 ppm.

o Pattern: Often appears as a singlet or a tightly coupled AB system if the ring puckering
renders the fluorines diastereotopic (non-equivalent environments due to the fixed -OH/-
COOH stereochemistry).

e Impurity Check: Look for signals at -110 to -120 ppm, which may indicate monofluoro
impurities or ring-opened byproducts.

Mass Spectrometry (MS)[7]
 lonization Mode: Electrospray lonization (ESI), Negative Mode (
).
e Primary lon:
151.0
(Deprotonated molecular ion).
e Fragmentation:
o 107
: Loss of carboxylic acid group (decarboxylation).
o 87

: Subsequent loss of hydrogen fluoride.

Structural Logic & Elucidation

The following diagram illustrates the logical flow for confirming the structure based on the
spectroscopic data provided above.
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Unknown Sample
(Suspected C5H6F203)

v\

1H NMR (DMSO-d6) 13C NMR (Decoupled) 19F NMR

Is H-1 signal (~3.0 ppm) present? C1 Shift > 70 ppm? Gem-Difluoro Coupling?

Signal Observed \Signal Absent No (<50 ppm)

Dbserved

Yes: Non-hydroxy Analog No: Quaternary C1 Confirmed C-OH Confirmed CH-COOH CF2 Motif Confirmed
(Impurity) : y (Deshielding) (Wrong Structure) (J~275Hzin 13C)

Structure Validated:

3,3-Difluoro-1-hydroxy-
cyclobutanecarboxylic acid

Click to download full resolution via product page

Caption: Decision tree for structural validation using NMR data, highlighting the critical
discrimination between the hydroxy-target and its protonated precursor.

Synthesis & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities.

Common Synthetic Route: The compound is typically prepared via the Reformatsky reaction or
similar addition of a difluoro-intermediate to a cyclobutanone derivative, or via hydroxylation of
the non-hydroxy precursor.

Key Impurities to Monitor:
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e Non-hydroxy precursor (CAS 107496-54-8):
o Detection: Look for a multiplet at

3.0 ppmin

NMR.
e Ring-opened byproducts:

o Detection: Loss of the characteristic cyclobutane ring strain usually shifts methylene
protons upfield (

ppm) and alters the

coupling pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H5F502 | CID
135392993 - PubChem [pubchem.ncbi.nim.nih.gov]

o 2. 3,3-Difluoro-1-hydroxycyclobutane-1-carboxylicacid [myskinrecipes.com]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 3,3-Difluoro-1-
hydroxy-cyclobutanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3000036/docs#comprehensive-spectroscopic-guide-
3-3-difluoro-1-hydroxy-cyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/135392993
https://pubchem.ncbi.nlm.nih.gov/compound/135392993
https://www.myskinrecipes.com/shop/en/aliphatic-carboxylic-acid-derivatives/179801-33-difluoro-1-hydroxycyclobutane-1-carboxylicacid.html
https://www.benchchem.com/product/b3000036/docs#comprehensive-spectroscopic-guide-3-3-difluoro-1-hydroxy-cyclobutanecarboxylic-acid
https://www.benchchem.com/product/b3000036/docs#comprehensive-spectroscopic-guide-3-3-difluoro-1-hydroxy-cyclobutanecarboxylic-acid
https://www.benchchem.com/product/b3000036/docs#comprehensive-spectroscopic-guide-3-3-difluoro-1-hydroxy-cyclobutanecarboxylic-acid
https://www.benchchem.com/product/b3000036/docs#comprehensive-spectroscopic-guide-3-3-difluoro-1-hydroxy-cyclobutanecarboxylic-acid
https://www.benchchem.com/product/b3000036?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3000036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3000036?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

